2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carboxylic acid group on a tetrahydronaphthalene backbone.
Scientific Research Applications
2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
It is known that carboxylic acid compounds often interact with various enzymes and receptors in the body .
Mode of Action
As a carboxylic acid derivative, it may participate in hydrogen bonding and electrostatic interactions with its targets, leading to changes in their activity .
Biochemical Pathways
Carboxylic acids can be involved in a variety of biochemical reactions, including decarboxylation and hydroxylation .
Pharmacokinetics
Carboxylic acids are generally well-absorbed and can be widely distributed throughout the body .
Result of Action
As a carboxylic acid, it may influence the pH of the local environment and potentially affect enzyme activity and cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the catalytic hydrogenation of naphthalene derivatives. One common method is the hydrogenation of 2-naphthol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures . Another approach involves the cyclization of appropriate precursors using acid catalysts like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-keto-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, while reduction of the carboxylic acid group can produce 2-hydroxy-1,2,3,4-tetrahydronaphthalene .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with a similar tetrahydronaphthalene backbone but lacking the hydroxyl and carboxylic acid groups.
2-Naphthol: A naphthalene derivative with a hydroxyl group but without the tetrahydronaphthalene structure.
2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Similar to the target compound but without the carboxylic acid group.
Uniqueness
2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a tetrahydronaphthalene backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
Properties
IUPAC Name |
2-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14)6-5-8-3-1-2-4-9(8)7-11/h1-4,14H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHSTVPLXLITDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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